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molecular formula C10H20N2O2 B1599114 Tert-butyl 2-aminopiperidine-1-carboxylate CAS No. 885954-09-6

Tert-butyl 2-aminopiperidine-1-carboxylate

Cat. No. B1599114
M. Wt: 200.28 g/mol
InChI Key: GEHBIWVQKQLYNB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US08168412B2

Procedure details

To a flask containing 0.6 g of a substrate N-Boc-3-piperidinone, 0.82 g of D-glucose, 4 mg of NAD+, 1.62 g of L-alanine, and 4.0 mg of pyridoxal phosphate, a culture fluid of the recombinant E. coli HB101 (pNTPSPAG), obtained in Example 10, which expresses TPS, PALDH, and GDH was added so that total volume was 30 ml. The resultant product was stirred at 30° C. for 20 hours while being adjusted to a pH of 6.8 by drippage of 5 N aqueous solution of sodium hydroxide. The amount of N-Boc-aminopiperidine produced and the optical purity thereof were measured according to the method described in Example 19. In the result, the amount produced was 0.54 g. The absolute configuration of N-Boc-aminopiperidine was (S), and the optical purity was 99.4% e.e.
Quantity
0.6 g
Type
reactant
Reaction Step One
Quantity
0.82 g
Type
reactant
Reaction Step One
Name
Quantity
4 mg
Type
reactant
Reaction Step One
Quantity
1.62 g
Type
reactant
Reaction Step One
Quantity
4 mg
Type
reactant
Reaction Step One
[Compound]
Name
resultant product
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
[Compound]
Name
aqueous solution
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four

Identifiers

REACTION_CXSMILES
[C:1]([N:8]1[CH2:13][CH2:12][CH2:11][C:10](=O)[CH2:9]1)([O:3][C:4]([CH3:7])([CH3:6])[CH3:5])=[O:2].O=C[C@@H]([C@H]([C@@H]([C@@H](CO)O)O)O)O.C1C=[N+:31]([C@@H]2O[C@H](COP(OP(OC[C@H]3O[C@@H](N4C5N=CN=C(N)C=5N=C4)[C@H](O)[C@@H]3O)(O)=O)(O)=O)[C@@H](O)[C@H]2O)C=C(C(N)=O)C=1.N[C@H](C(O)=O)C.CC1N=CC(COP(O)(O)=O)=C(C=O)C=1O.[OH-].[Na+]>>[C:1]([N:8]1[CH2:13][CH2:12][CH2:11][CH2:10][CH:9]1[NH2:31])([O:3][C:4]([CH3:7])([CH3:6])[CH3:5])=[O:2] |f:5.6|

Inputs

Step One
Name
Quantity
0.6 g
Type
reactant
Smiles
C(=O)(OC(C)(C)C)N1CC(CCC1)=O
Name
Quantity
0.82 g
Type
reactant
Smiles
O=C[C@H](O)[C@@H](O)[C@H](O)[C@H](O)CO
Name
Quantity
4 mg
Type
reactant
Smiles
C1=CC(=C[N+](=C1)[C@H]2[C@@H]([C@@H]([C@H](O2)COP(=O)(O)OP(=O)(O)OC[C@@H]3[C@H]([C@H]([C@@H](O3)N4C=NC5=C4N=CN=C5N)O)O)O)O)C(=O)N
Name
Quantity
1.62 g
Type
reactant
Smiles
N[C@@H](C)C(=O)O
Name
Quantity
4 mg
Type
reactant
Smiles
CC1=C(C(=C(C=N1)COP(=O)(O)O)C=O)O
Step Two
Name
resultant product
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Three
Name
aqueous solution
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Four
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[OH-].[Na+]

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
(pNTPSPAG), obtained in Example 10, which
ADDITION
Type
ADDITION
Details
was added so that total volume was 30 ml

Outcomes

Product
Name
Type
product
Smiles
C(=O)(OC(C)(C)C)N1C(CCCC1)N

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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